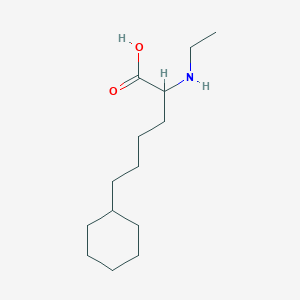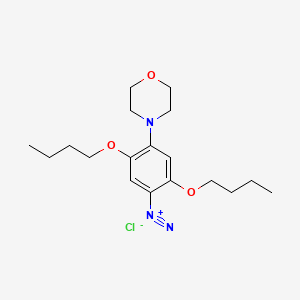
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride is a diazonium compound with a complex structure. It is known for its applications in various fields, including chemistry and biology. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride typically involves the diazotization of 2,5-dibutoxy-4-(4-morpholinyl)aniline. The reaction is carried out in an acidic medium, often using hydrochloric acid, and sodium nitrite as the diazotizing agent. The reaction conditions must be carefully controlled to ensure the stability of the diazonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain the required reaction conditions. The product is then purified and isolated using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or amino groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The corresponding aniline derivative is formed.
Applications De Recherche Scientifique
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride has several scientific research applications:
Chemistry: Used in the synthesis of azo dyes and other complex organic compounds.
Biology: Employed in labeling and staining techniques for biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds. These reactions can affect molecular pathways and biological processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrachlorozincate
- Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrafluoroborate
- Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, trichlorozincate
Uniqueness
Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride is unique due to its specific diazonium group and the presence of butoxy and morpholinyl substituents. These structural features confer distinct chemical reactivity and properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
4858-52-0 |
|---|---|
Formule moléculaire |
C18H28ClN3O3 |
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;chloride |
InChI |
InChI=1S/C18H28N3O3.ClH/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;/h13-14H,3-12H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
UEKOPDBQSKTFAI-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


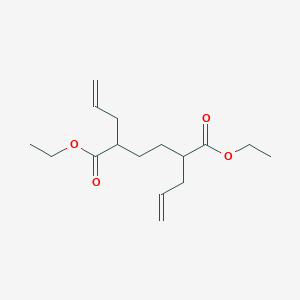
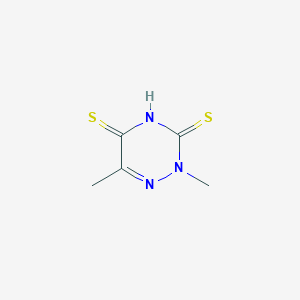
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
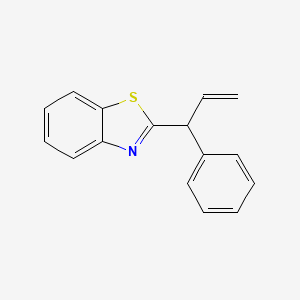
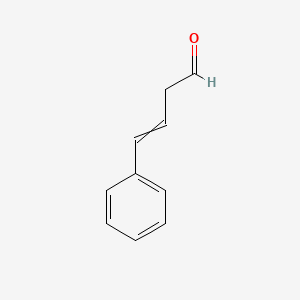
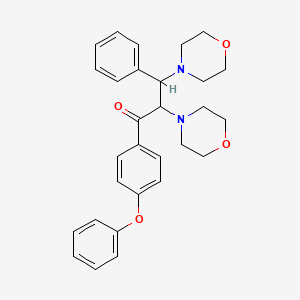
![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)

